molecular formula C14H12Br2 B13887741 1,3-Dibromo-5-(4-methylbenzyl)benzene

1,3-Dibromo-5-(4-methylbenzyl)benzene

Cat. No.: B13887741
M. Wt: 340.05 g/mol
InChI Key: CTUXOWQLPPTOMJ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(4-methylbenzyl)benzene is an organic compound with the molecular formula C14H12Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a 4-methylbenzyl group is attached at the 5 position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(4-methylbenzyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 4-methylbenzylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(4-methylbenzyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dibromo-5-(4-methylbenzyl)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(4-methylbenzyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the methylbenzyl group influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the activation of the benzene ring and subsequent reactions with nucleophiles or electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-5-(4-methylbenzyl)benzene is unique due to the presence of both bromine atoms and the 4-methylbenzyl group, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

Molecular Formula

C14H12Br2

Molecular Weight

340.05 g/mol

IUPAC Name

1,3-dibromo-5-[(4-methylphenyl)methyl]benzene

InChI

InChI=1S/C14H12Br2/c1-10-2-4-11(5-3-10)6-12-7-13(15)9-14(16)8-12/h2-5,7-9H,6H2,1H3

InChI Key

CTUXOWQLPPTOMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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